molecular formula C5H5ClF3NS B13531900 4-(Trifluoromethyl)thiophen-2-amine hydrochloride

4-(Trifluoromethyl)thiophen-2-amine hydrochloride

Cat. No.: B13531900
M. Wt: 203.61 g/mol
InChI Key: VDWBANLJTBKEOM-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiophen-2-amine hydrochloride is a chemical compound with the molecular formula C5H4F3NS·HCl and a molecular weight of 203.62 g/mol It is an aromatic amine characterized by the presence of a trifluoromethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)thiophen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethyl)thiophen-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thiophen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it a valuable tool in drug design and development . The compound can modulate the activity of specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
  • 4-Amino-2-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 4-(Trifluoromethyl)thiophen-2-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C5H5ClF3NS

Molecular Weight

203.61 g/mol

IUPAC Name

4-(trifluoromethyl)thiophen-2-amine;hydrochloride

InChI

InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-4(9)10-2-3;/h1-2H,9H2;1H

InChI Key

VDWBANLJTBKEOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(F)(F)F)N.Cl

Origin of Product

United States

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